molecular formula C11H15F3N2O2 B2696624 Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1855890-56-0

Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B2696624
CAS No.: 1855890-56-0
M. Wt: 264.248
InChI Key: ASBHINURHKYNLU-UHFFFAOYSA-N
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Description

Historical Development of Functionalized Pyrazoles

The foundational work of Ludwig Knorr and Hans von Pechmann in the late 19th century established pyrazole chemistry as a distinct field. Knorr’s 1883 discovery of antipyretic activity in pyrazole derivatives marked the first medicinal application of this heterocycle, while Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane provided a scalable synthetic route. Early methods relied on cyclocondensation reactions, such as the Knorr pyrazole synthesis using 1,3-diketones and hydrazines. These protocols enabled the production of monosubstituted pyrazoles but faced limitations in regioselectivity for polysubstituted variants.

The mid-20th century saw innovations in dipolar cycloadditions, exemplified by the Pechmann pyrazole synthesis using diazo compounds and alkynes. This approach allowed direct access to 3-trifluoromethylpyrazoles through fluorinated diazomethane analogs. Contemporary strategies combine flow chemistry with modular synthesis, achieving residence times under 30 minutes for complex pyrazole derivatives.

Table 1: Evolution of Pyrazole Synthesis Methodologies

Era Method Key Advancements Limitations
1883–1900 Knorr condensation First systematic synthesis Limited to 1,3-diketone availability
1898 Pechmann cycloaddition Access to 3-substituted pyrazoles Diazomethane handling risks
1950s Hydrazine-alkyne cyclization Regiocontrol via electronic effects Low yields for CF~3~ derivatives
2020s Continuous flow assembly Telescoped synthesis of N-substituted analogs Requires specialized equipment

Significance of N-Substituted Pyrazoles in Heterocyclic Chemistry

N-substitution at the pyrazole ring’s 1-position enables precise modulation of molecular geometry and electronic distribution. Ethyl butanoate chains, as in the target compound, introduce:

  • Steric bulk to influence binding pocket interactions
  • Polarity gradients from ester carbonyl groups
  • Conformational flexibility via the four-carbon spacer

This substitution pattern appears in commercial therapeutics like celecoxib (COX-2 inhibitor), where the N-aryl group governs selectivity. Recent studies demonstrate that N-alkylation with ester-containing side chains enhances blood-brain barrier penetration in neurological agents.

Research Evolution of Trifluoromethyl-Substituted Heterocycles

The trifluoromethyl group’s electronegativity (-I effect) and lipophilicity (π-hydrophobicity) make it a critical substituent in bioactive molecules. Key milestones include:

  • 1959: Isolation of 1-pyrazolyl-alanine, the first natural pyrazole derivative
  • 1990s: Introduction of CF~3~-pyrazoles in agrochemicals (e.g., fipronil)
  • 2010s: Flow chemistry methods for safe CF~3~-diazomethane handling

Table 2: Physicochemical Impact of Trifluoromethyl Substitution

Property Pyrazole 3-CF~3~-Pyrazole Δ vs. Parent
LogP (Octanol/Water) 1.2 2.8 +133%
Metabolic Half-life (h) 0.5 3.4 +580%
pK~a~ (Conj. Acid) 2.49 1.87 -0.62

Data from

Current Research Landscape for Pyrazole Butanoate Derivatives

Modern synthetic approaches to ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate leverage three strategies:

  • Multi-Step Flow Synthesis: Combines diazo formation, cycloaddition, and N-alkylation in telescoped reactors
  • Microwave-Assisted Esterification: Reduces reaction times from hours to minutes for butanoate coupling
  • Enzymatic Resolution: Lipase-catalyzed asymmetric synthesis of chiral pyrazole esters

Applications under investigation include:

  • SDH Inhibitors: 3-(Difluoromethyl)pyrazole fungicides extended via butanoate side chains
  • Kinase Modulators: Butanoate spacers enabling allosteric binding in BTK inhibitors
  • Prodrug Systems: Esterase-activated pyrazole therapeutics with improved bioavailability

Properties

IUPAC Name

ethyl 4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-3-18-9(17)5-4-6-16-7-8(2)10(15-16)11(12,13)14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBHINURHKYNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=C(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry and agricultural applications.

  • Molecular Formula: C11H15F3N2O2
  • Molecular Weight: 264.24 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCOC(=O)CC(C)N1C=C(C(=N1)C(F)(F)F)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate enzyme activity and receptor interactions effectively.

Medicinal Chemistry Applications

This compound has shown potential in various therapeutic areas:

  • Anti-inflammatory Activity: Studies indicate that pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Anticancer Properties: Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Agricultural Applications

The compound has also been explored for its agricultural applications:

  • Herbicidal Activity: this compound has been evaluated for its herbicidal properties against various weed species. Its mechanism involves inhibiting photosynthesis and disrupting plant growth processes.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in animal models treated with this compound compared to controls.

Herbicidal Activity Evaluation

Another research effort focused on the herbicidal efficacy of this compound, demonstrating effective control over several weed species at concentrations ranging from 375 to 750 g/ha. The study highlighted its potential as an environmentally friendly herbicide alternative.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis
HerbicidalEffective against multiple weeds

Comparison with Similar Compounds

Key Compounds Analyzed:

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 2) Structure: Pyrazole with trifluoromethyl (position 3) and ethyl ester (position 4). Synthesis: Derived from ethyl 3,3,3-trifluoro-2-oxo-butanoate via cyclization with hydrazine hydrate . Yield: 60% .

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3)

  • Structure : Methyl substitution at position 1 of the pyrazole ring.
  • Synthesis : Methylation of Compound 2 using NaH and CH₃I .
  • Yield : 73.8% .

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7)

  • Structure : Phenyl substitution at position 1.
  • Synthesis : Suzuki-Miyaura coupling of Compound 2 with phenylboronic acid .
  • Yield : 91% .

Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 2101195-44-0) Structure: Bromo and difluoromethyl groups at positions 4 and 3, respectively, with a butanoate chain. Molecular Weight: 311.12 g/mol .

Target Compound: this compound Structure: Butanoate ethyl ester chain at position 1, methyl (position 4), and trifluoromethyl (position 3) on pyrazole.

Physical and Spectral Properties

Compound Name Melting Point (°C) $ ^1 \text{H-NMR} $ Key Signals (δ, ppm) Molecular Weight (g/mol) Yield (%)
Compound 2 141–142 14.13 (s, NH), 8.59 (s, pyrazole H) 223.15 60.0
Compound 3 58–60 8.55 (s, pyrazole H), 3.95 (s, N-CH₃) 223.20 73.8
Compound 7 89–90 9.33 (s, pyrazole H), 7.48–7.95 (phenyl H) 285.25 91.0
This compound N/A* N/A 264.25 N/A
Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate N/A N/A 311.12 N/A

Functional and Application Differences

Lipophilicity and Bioavailability: The butanoate chain in the target compound enhances lipophilicity compared to Compounds 2, 3, and 7, which have shorter ester chains. This property may improve membrane permeability and bioavailability, making it advantageous for prodrug design .

The trifluoromethyl group in all compounds contributes to electron-withdrawing effects, stabilizing the pyrazole ring and influencing regioselectivity in reactions .

Biological Activity: Compounds with trifluoromethyl groups are prevalent in agrochemicals and pharmaceuticals due to their resistance to metabolic degradation. The target compound’s structure suggests utility in kinase inhibitor synthesis, as seen in intermediates for ALK inhibitors .

Q & A

What are the common synthetic routes for Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, and how do reaction conditions influence yield?

Basic Research Focus
The compound is synthesized via nucleophilic substitution or coupling reactions involving trifluoromethyl pyrazole intermediates. A typical method involves reacting 4-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl 4-bromobutanoate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylacetamide (DMAC) at 80–100°C for 10–24 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 pyrazole:alkylating agent) and inert atmospheres to prevent side reactions. Purification via silica gel chromatography (hexane:ethyl acetate) is standard, achieving ≥95% purity .

How can the structural integrity of this compound be validated post-synthesis?

Basic Research Focus
Characterization combines 1H/13C-NMR , LC-MS , and HPLC . Key spectral markers include:

  • 1H-NMR : Trifluoromethyl (-CF₃) singlet at δ 3.9–4.1 ppm; pyrazole ring protons at δ 6.2–6.5 ppm .
  • LC-MS : Molecular ion peak [M+H]+ at m/z 294.09 (C₁₁H₁₃F₃N₂O₂) .
  • HPLC : Retention time alignment with internal standards (e.g., celecoxib derivatives) using C18 columns and acetonitrile/water gradients .

What strategies mitigate competing side reactions during alkylation of the pyrazole core?

Advanced Research Focus
Side products like N-alkylated isomers or ester hydrolysis derivatives arise from improper reaction control. Strategies include:

  • Temperature Modulation : Lowering reaction temperature to 60–70°C reduces ester decomposition .
  • Protecting Groups : Temporarily blocking the pyrazole nitrogen with Boc groups prevents over-alkylation .
  • Kinetic Monitoring : Real-time HPLC tracking identifies intermediates, allowing rapid adjustments .

How can researchers resolve discrepancies in reported melting points or spectral data?

Advanced Research Focus
Discrepancies often stem from polymorphism or residual solvents. Methodological solutions:

  • DSC Analysis : Differential scanning calorimetry confirms polymorphic forms .
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in related pyrazole structures) provides definitive bond-length validation .
  • Solvent Recrystallization : Ethanol/water recrystallization removes solvent traces affecting thermal data .

What computational methods predict the compound’s reactivity in nucleophilic environments?

Advanced Research Focus
Density Functional Theory (DFT) calculates electrophilicity indices for the pyrazole ring and ester moiety. Key parameters:

  • Fukui Functions : Identify reactive sites for nucleophilic attack (e.g., C-4 of pyrazole) .
  • Solvent Effects : COSMO-RS simulations model solvation impacts on reaction barriers .

How does the trifluoromethyl group influence metabolic stability in preclinical studies?

Advanced Research Focus
The -CF₃ group enhances metabolic resistance by:

  • Electron-Withdrawing Effects : Reducing cytochrome P450-mediated oxidation at the pyrazole ring .
  • Lipophilicity : LogP values (~2.5) improve membrane permeability, as seen in COX-2 inhibitor analogs .

What analytical challenges arise in detecting trace impurities?

Advanced Research Focus
Common impurities include unreacted pyrazole precursors or ester hydrolysis products. Solutions:

  • UPLC-MS/MS : Detects impurities at <0.1% levels using charged aerosol detection .
  • Synthesis-Specific Markers : For example, monitor m/z 222.17 (hydrolyzed acid form) .

How can isotopic labeling (e.g., ¹⁸F) be applied to study pharmacokinetics?

Advanced Research Focus
Electrochemical radiofluorination enables ¹⁸F-labeling for PET imaging. Methodology:

  • Precursor Design : Use hydrocarbon analogs (e.g., 4-(4-bromo-pyrazol-1-yl) derivatives) for nucleophilic substitution with [¹⁸F]fluoride .
  • Automated Synthesis : Achieves radiochemical purity >95% in 4 hours via modular platforms .

What structural analogs show improved bioactivity, and why?

Advanced Research Focus
Analog modifications (Table 1) enhance target binding:

Modification Effect Example
Pyrazole C-5 substitutionIncreased COX-2 selectivity4-[5-(4-fluorophenyl)-3-CF₃-1H-pyrazol-1-yl]benzenesulfonamide
Ester → Amide conversionImproved solubility4-[4-methyl-3-CF₃-pyrazol-1-yl]butanamide

How do researchers address conflicting data in cytotoxicity assays?

Advanced Research Focus
Contradictions arise from assay conditions (e.g., cell lines, incubation times). Standardization steps:

  • MTT vs. Resazurin Assays : Cross-validate IC₅₀ values using orthogonal methods .
  • Metabolite Profiling : LC-HRMS identifies decomposition products interfering with assays .

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